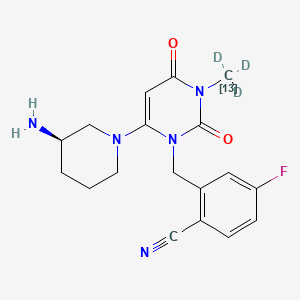

Trelagliptin-13C-d3

Description

Significance of Stable Isotope Labeled Compounds in Advanced Research Methodologies

Stable isotope labeling is a foundational technique in modern pharmaceutical research, providing profound insights into a drug's journey through a biological system. musechem.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for routine use, especially in studies that may involve human subjects. metsol.comsimsonpharma.com Their incorporation into a molecule creates a unique mass signature without altering the compound's fundamental chemical and biological properties. simsonpharma.commoravek.com This allows scientists to track molecules with high precision. moravek.com

The primary applications and significance of stable isotope-labeled (SIL) compounds include:

Pharmacokinetic and Metabolism Studies: SIL compounds are crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comchemicalsknowledgehub.com By administering a labeled drug, researchers can trace its path and identify its various metabolites in biological samples like blood and urine. chemicalsknowledgehub.com

Quantitative Bioanalysis: In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), SIL compounds are considered the gold standard for internal standards. nih.govscispace.comacanthusresearch.com An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, allowing for highly accurate and reproducible quantification of the target drug in complex biological fluids. acanthusresearch.com The use of SIL analogs has been shown to reduce matrix effects and provide reliable recovery in LC-MS/MS assays. acanthusresearch.com

Mechanistic Studies: The use of deuterium (B1214612) can introduce a kinetic isotope effect, which can be exploited to understand reaction mechanisms and metabolic pathways. symeres.com By strategically replacing hydrogen with deuterium at sites of metabolic activity, researchers can slow down metabolism at that position, which helps in identifying metabolic "soft spots" and designing more stable drug candidates. nih.gov

The table below summarizes key applications of common stable isotopes in pharmaceutical research.

| Stable Isotope | Key Applications in Pharmaceutical Research |

| Deuterium (²H or D) | Used to alter pharmacokinetic properties by reducing metabolic rates (kinetic isotope effect), and as a label for internal standards in mass spectrometry. musechem.comsymeres.comnih.gov |

| Carbon-13 (¹³C) | Incorporated into the molecular backbone for metabolic studies and as a stable label for internal standards, often preferred over deuterium to avoid potential hydrogen exchange. chemicalsknowledgehub.comsymeres.com |

| Nitrogen-15 (¹⁵N) | Used in metabolic studies, proteomics, and for labeling compounds for analysis by mass spectrometry and NMR to elucidate molecular structures and interactions. acanthusresearch.comsymeres.com |

This table is generated based on data from multiple sources. musechem.comchemicalsknowledgehub.comacanthusresearch.comsymeres.comnih.gov

Overview of Trelagliptin (B1683223) as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Trelagliptin is a pharmaceutical agent classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. mdpi.com The DPP-4 enzyme plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.comnih.govnih.gov These incretins are released by the gut after a meal and stimulate the pancreas to secrete insulin (B600854) in a glucose-dependent manner, while also suppressing the release of glucagon, a hormone that raises blood sugar. patsnap.comfrontiersin.org

The action of the DPP-4 enzyme is very rapid, which means the natural biological effect of incretins is short-lived. taylorandfrancis.com By inhibiting the DPP-4 enzyme, Trelagliptin prevents the breakdown of GLP-1 and GIP, thereby prolonging their activity. patsnap.comtaylorandfrancis.com This enhancement of the natural incretin system leads to improved glycemic control. taylorandfrancis.comsamipubco.com

Trelagliptin is characterized by its potent and highly selective inhibition of the DPP-4 enzyme. nih.govyoutube.com Research has shown it to be a long-acting inhibitor, a property attributed to its slow dissociation from the DPP-4 enzyme. nih.govwikipedia.org

The table below provides a comparison of the dissociation kinetics of Trelagliptin with other DPP-4 inhibitors.

| DPP-4 Inhibitor | Dissociation Half-Life (t½) |

| Trelagliptin | ≈ 30 minutes |

| Alogliptin (B1666894) | Data not specified, but Trelagliptin's inhibition is more potent. nih.gov |

| Sitagliptin | Data not specified, but Trelagliptin's inhibition is more potent. nih.gov |

This table is based on kinetic analysis data. nih.gov

Rationale for Deuterium and Carbon-13 Labeling in Trelagliptin for Research Applications

The creation of Trelagliptin-13C-d3, which incorporates both Carbon-13 and deuterium isotopes, is driven by the need for a highly reliable internal standard for use in quantitative bioanalytical methods, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.com

The primary rationale for this specific labeling is to facilitate precise pharmacokinetic and drug metabolism studies. acanthusresearch.comsymeres.com When analyzing biological samples to determine the concentration of Trelagliptin, a known quantity of this compound is added to each sample. nih.gov Because this compound is chemically identical to Trelagliptin, it behaves identically during sample preparation, extraction, and chromatographic separation. acanthusresearch.com

However, due to the incorporated heavy isotopes, it has a higher molecular mass. acanthusresearch.com A mass spectrometer can easily distinguish between the unlabeled Trelagliptin and the heavier this compound. acanthusresearch.com This mass difference allows the labeled compound to serve as a perfect reference, correcting for any variability or loss during the analytical process. scispace.com

The specific choice of ¹³C and deuterium provides distinct advantages:

Sufficient Mass Shift: The combination of one ¹³C atom and three deuterium atoms provides a mass increase of approximately 4 Da (Daltons), creating a clear separation from the unlabeled analyte in the mass spectrum and avoiding isotopic crosstalk.

Label Stability: The labels are placed in metabolically stable positions on the molecule's backbone to prevent their loss or exchange during biological processing or chemical analysis. chemicalsknowledgehub.comacanthusresearch.com Carbon-13 labels are particularly stable, and deuterium labels are placed on non-exchangeable sites. chemicalsknowledgehub.comacanthusresearch.com

The table below shows the key properties of Trelagliptin and its isotopically labeled counterpart.

| Compound | Molecular Formula | Approximate Molecular Weight ( g/mol ) | Application |

| Trelagliptin | C₁₈H₂₀FN₅O₂ | 357.38 | Analyte (Target compound for measurement) |

| This compound | C₁₇¹³CH₁₇D₃FN₅O₂ | 361.40 | Internal Standard for quantitative LC-MS analysis. bertin-bioreagent.com |

This table contains chemical property information and known applications. bertin-bioreagent.com

By using this compound, researchers can achieve the high level of accuracy and precision required for regulatory submission and for gaining a comprehensive understanding of Trelagliptin's behavior in the body. metsol.com

Structure

3D Structure

Properties

Molecular Formula |

C18H20FN5O2 |

|---|---|

Molecular Weight |

361.39 g/mol |

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]-4-fluorobenzonitrile |

InChI |

InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1/i1+1D3 |

InChI Key |

IWYJYHUNXVAVAA-GKOPAMJVSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization of Trelagliptin 13c D3

Approaches for Incorporating Stable Isotopes (Carbon-13 and Deuterium) into Trelagliptin (B1683223)

The introduction of stable isotopes into a complex molecule like Trelagliptin can be achieved through several synthetic methodologies. The choice of method depends on the desired labeling position, the availability of labeled starting materials, and the efficiency of the reaction. For Trelagliptin-13C-d3, where the label is specifically located on the methyl group of the uracil (B121893) moiety, a precursor-based approach is the most direct and efficient strategy. bertin-bioreagent.com

The most common and regioselective method for synthesizing this compound involves the use of a pre-labeled starting material. nih.gov The general synthesis of Trelagliptin often commences with the alkylation of a uracil derivative. samipubco.comgoogle.com

The synthesis of this compound follows the established route for the unlabeled compound but substitutes a key starting material with its isotopically labeled analogue. The chemical name, (R)-2-((6-(3-aminopiperidin-1-yl)-3-(methyl-13C-d3)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, explicitly indicates that the methyl group at the N3 position of the pyrimidine-2,4-dione ring is labeled. bertin-bioreagent.com

The synthetic pathway can be outlined as follows:

Preparation of Labeled Precursor : The synthesis begins with the preparation of 3-(methyl-¹³C-d₃)-6-chlorouracil. This is typically achieved by reacting 6-chlorouracil (B25721) with a commercially available labeled methylating agent, such as ¹³C-d₃-iodomethane (¹³CD₃I), in the presence of a base. This step ensures the precise incorporation of one ¹³C and three deuterium (B1214612) atoms at the desired N3 position.

Alkylation : The resulting 3-(methyl-¹³C-d₃)-6-chlorouracil is then reacted with 2-(bromomethyl)-4-fluorobenzonitrile or a similar electrophile. samipubco.com This alkylation occurs at the N1 position of the uracil ring, linking the fluorobenzonitrile moiety to the labeled core structure.

Nucleophilic Substitution : The final key step involves a nucleophilic substitution reaction where the chlorine atom at the C6 position of the pyrimidine (B1678525) ring is displaced by (R)-3-aminopiperidine. samipubco.comgoogle.com This step forms the final this compound molecule. Using a protected form of the aminopiperidine, such as (R)-3-Boc-aminopiperidine, can help prevent side reactions before deprotection to yield the final product. google.com

This precursor-based method is highly advantageous as it guarantees the location and number of isotopic labels, leading to a product with high isotopic enrichment and chemical purity.

While precursor-based synthesis is ideal for this compound, hydrogen-deuterium exchange (HIE) represents an alternative strategy for deuterium incorporation. nih.gov HIE reactions typically involve the exchange of acidic protons in a molecule with deuterium from a deuterated solvent (e.g., D₂O, CD₃OD) or gas (D₂), often catalyzed by an acid or base. nih.govresearchgate.net

In the context of Trelagliptin, certain protons could theoretically be exchanged. The protons on the carbon alpha to the carbonyl groups in the uracil ring possess some acidity and could be susceptible to exchange under specific conditions, proceeding through an enolate intermediate. researchgate.net However, this approach presents significant challenges for creating the specific this compound isotopologue:

Lack of Selectivity : HIE would not be selective for the N-methyl group protons, which are not acidic and therefore not readily exchangeable.

Non-specific Labeling : The reaction could lead to deuterium incorporation at other unintended positions on the molecule that have exchangeable protons.

No ¹³C Incorporation : This method only allows for deuterium labeling and cannot incorporate the ¹³C atom.

Therefore, while HIE is a valid technique in deuteration chemistry, it is unsuitable for the targeted synthesis of this compound. A precursor-based approach remains the only viable and controlled method to produce this specific, dual-labeled compound.

Spectroscopic and Chromatographic Methodologies for this compound Characterization

Following synthesis, the resulting this compound must be rigorously analyzed to confirm its chemical structure, isotopic labeling pattern, and purity. This is accomplished using a combination of advanced spectroscopic and chromatographic techniques. bertin-bioreagent.com

Mass spectrometry (MS) is the primary tool for verifying the successful incorporation of stable isotopes and determining the isotopic purity of this compound. The analysis relies on the predictable mass shift between the unlabeled and labeled compounds.

The molecular weight of this compound is 361.4 g/mol , which is 4 daltons higher than the most common isotopologue of unlabeled Trelagliptin (approx. 357.4 g/mol ), accounting for the replacement of one ¹²C with ¹³C (+1 Da) and three ¹H with ³D (+3 Da). bertin-bioreagent.comaxios-research.com High-Resolution Mass Spectrometry (HRMS) can confirm this mass shift with high accuracy, verifying the correct elemental formula.

Tandem mass spectrometry (MS/MS) is used to confirm the location of the label. researchgate.net In this technique, the protonated molecule ([M+H]⁺) is fragmented, and the masses of the resulting fragment ions are measured. For this compound, any fragment containing the labeled methyl group will exhibit a +4 Da mass shift compared to the corresponding fragment from unlabeled Trelagliptin. This confirms that the labels are on the intended methyl group and have not scrambled to other positions.

Table 1: Expected Mass-to-Charge (m/z) Ratios for Trelagliptin and this compound in Mass Spectrometry

| Analyte | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Mass Shift (Da) |

|---|---|---|---|

| Trelagliptin | ~358.2 | ~341.2 | N/A |

| Trelagliptin-¹³C-d₃ | ~362.2 | ~345.2 | +4 |

Data derived from published fragmentation patterns and calculated mass shifts. researchgate.net

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the characteristic singlet signal for the N-methyl protons (N-CH₃) found in the spectrum of unlabeled Trelagliptin would be absent. This is because the protons have been replaced by deuterium, which is not detected in ¹H NMR. The absence of this signal is strong evidence of successful deuteration at this position.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information. organicchemistrydata.org The signal corresponding to the methyl carbon will be significantly enhanced due to ¹³C enrichment. Furthermore, this carbon signal will appear as a multiplet (specifically, a septet) due to coupling with the three attached deuterium atoms (spin I=1), following the 2nI+1 rule. This distinct coupling pattern is unambiguous proof that the ¹³C and three deuterium atoms are located on the same methyl group. The rest of the ¹³C spectrum should match that of the unlabeled standard, confirming the structural integrity of the rest of the molecule. nih.govhmdb.ca

Table 2: Comparative NMR Spectroscopy Data for Trelagliptin and this compound

| Spectroscopy | Trelagliptin (Unlabeled) | Trelagliptin-¹³C-d₃ (Labeled) |

|---|---|---|

| ¹H NMR | Signal for N-CH₃ protons present (singlet) | Signal for N-C¹³D₃ protons absent |

| ¹³C NMR | Signal for N-CH₃ carbon present (quartet due to ¹H coupling) | Enhanced signal for N-C¹³D₃ carbon present (multiplet due to D coupling) |

Expected results based on fundamental NMR principles. nih.gov

Advanced Analytical Methodologies Employing Trelagliptin 13c D3

Development of Quantitative Assays Utilizing Trelagliptin-13C-d3 as an Internal Standard

This compound is specifically designed for use as an internal standard in quantitative assays for trelagliptin (B1683223) by mass spectrometry-based methods. caymanchem.combertin-bioreagent.com The incorporation of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. This is because a SIL-IS, such as this compound, shares nearly identical physicochemical properties with the analyte, trelagliptin. This ensures it behaves similarly during sample extraction, chromatographic separation, and ionization, thus effectively compensating for matrix effects and variations in instrument response. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Trelagliptin Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of trelagliptin in various matrices, including biological fluids and pharmaceutical formulations. The development of a robust LC-MS/MS method involves the optimization of chromatographic conditions and mass spectrometric parameters. This compound is the ideal internal standard for these methods. caymanchem.combertin-bioreagent.com

Chromatographic Separation: The separation of trelagliptin and its internal standard is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). C18 columns are commonly employed for this purpose. researchgate.netnih.govresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is used to achieve efficient separation and good peak shape. researchgate.netnih.gov

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). nih.govsemanticscholar.org In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (trelagliptin) and the internal standard (this compound). This highly selective detection method minimizes interferences from other components in the sample matrix.

While some published methods have utilized other internal standards like alogliptin (B1666894) or carbamazepine, the use of this compound is superior due to its closer structural and physicochemical similarity to the analyte. researchgate.netnih.gov

Table 1: Representative LC-MS/MS Method Parameters for Trelagliptin Quantification Note: This table is a composite based on typical parameters from published methods and the intended use of this compound. Specific values may vary between laboratories.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography | UHPLC/HPLC | researchgate.netnih.gov |

| Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.netijzi.net |

| Flow Rate | 0.2 - 1.0 mL/min | researchgate.netijzi.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govsemanticscholar.org |

| Detection | Multiple Reaction Monitoring (MRM) | semanticscholar.org |

| Trelagliptin MRM Transition (m/z) | 358.2 → 341.2 or 358.2 → 133.9 | researchgate.netnih.gov |

| Internal Standard | This compound | caymanchem.combertin-bioreagent.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Trelagliptin Quantification

While this compound is intended for potential use in Gas Chromatography-Mass Spectrometry (GC-MS) assays, this application is less common for a compound like trelagliptin. caymanchem.combertin-bioreagent.com GC-MS is generally suited for volatile and thermally stable compounds. Trelagliptin, being a relatively large and non-volatile molecule, would require chemical derivatization to increase its volatility and thermal stability before it could be analyzed by GC-MS. This additional sample preparation step can introduce variability and complexity. Consequently, LC-MS/MS remains the overwhelmingly preferred method for the quantification of trelagliptin, and published GC-MS methods for its analysis are not readily found in scientific literature.

Validation of Bioanalytical Methods for Trelagliptin and its Preclinical Metabolites using this compound

The validation of bioanalytical methods is a mandatory requirement to ensure the accuracy and reliability of pharmacokinetic and metabolic studies. International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for this validation process. nih.govresearchgate.net The use of this compound as an internal standard is crucial for achieving the stringent acceptance criteria of these validation protocols.

Validated methods for trelagliptin in biological matrices like human and rat plasma have demonstrated high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL or nanomolar range. researchgate.netbohrium.comresearchgate.net The validation process assesses several key parameters:

Specificity and Selectivity: The method must be able to differentiate and quantify the analyte without interference from endogenous matrix components or other substances. researchgate.net

Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. For trelagliptin, linearity has been established in ranges such as 4–4000 ng/mL or 4–1000 nM. researchgate.netresearchgate.net

Accuracy and Precision: The accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is typically required to be within ±15% (or ±20% at the LLOQ) of the nominal concentration, with precision (expressed as the coefficient of variation, %CV) not exceeding 15% (or 20% at the LLOQ). semanticscholar.org

Recovery: This parameter assesses the efficiency of the extraction process. For trelagliptin, extraction recoveries have been reported in the range of 86.9% to 94.1%. researchgate.netnih.gov

Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects. researchgate.net

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. semanticscholar.org

Table 2: Summary of Validation Parameters for Bioanalytical Trelagliptin Assays

| Validation Parameter | Typical Acceptance Criteria / Finding | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | researchgate.net |

| Linearity Range | 4-4000 ng/mL | researchgate.netnih.gov |

| Accuracy | Within ±15% of nominal value | semanticscholar.org |

| Precision (%CV) | ≤ 15% | semanticscholar.org |

| Lower Limit of Quantification (LLOQ) | 4 ng/mL or 4 nM | researchgate.netresearchgate.net |

| Extraction Recovery | 86.9% - 94.1% | researchgate.netnih.gov |

| Stability | Demonstrated under relevant storage and handling conditions | semanticscholar.org |

Applications in Quality Control and Reference Standard Traceability for Trelagliptin

In the pharmaceutical industry, this compound plays a vital role in quality control (QC) and in establishing the traceability of reference standards.

For QC analysis of trelagliptin in bulk drug substance and finished pharmaceutical products, highly accurate and precise analytical methods are required. HPLC methods are often developed for the determination of trelagliptin and its process-related impurities. nih.govresearchgate.net In these applications, this compound can be used as a reference marker or for isotope dilution mass spectrometry (IDMS), which is a primary reference method for determining the purity of chemical standards.

By using this compound, a direct comparison can be made between the manufactured active pharmaceutical ingredient (API) and a highly characterized primary standard. This ensures the consistency, purity, and quality of each batch of the drug. Validated stability-indicating methods can distinguish trelagliptin from its potential degradation products, which is crucial for assessing the shelf-life and storage conditions of the final product. nih.govresearchgate.net The use of a labeled internal standard in these methods provides the highest level of confidence in the quantitative results, which is essential for regulatory compliance and ensuring product quality.

Trelagliptin 13c D3 in Preclinical Drug Discovery and Development Research

Elucidation of Metabolic Pathways of Trelagliptin (B1683223) using Isotope Tracing Techniques

Isotope tracing is a powerful technique used to track the journey of a molecule through complex biochemical reaction networks within a biological system. nih.govnih.gov By introducing a labeled compound like Trelagliptin-13C-d3, scientists can follow the transformation of the parent drug into its various metabolites. nih.gov The distinct mass of the labeled atoms acts as a tag, allowing for the confident identification of drug-related material against the complex background of endogenous molecules. nih.gov This approach is fundamental to building a comprehensive metabolic map for a drug, a critical step in assessing its safety and efficacy.

In vitro metabolic stability assays are essential early-stage preclinical studies that predict a drug's metabolic clearance in the body. These experiments typically involve incubating the parent drug, Trelagliptin, with liver fractions (such as microsomes or S9 fractions) or cultured hepatocytes, which contain the primary drug-metabolizing enzymes. nih.gov In this context, this compound is added to the incubation mixture not as a substrate for metabolism, but as a stable internal standard for the quantitative analysis. caymanchem.com

The process involves taking samples from the incubation at various time points and using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the decreasing concentration of unlabeled Trelagliptin relative to the constant concentration of this compound. Because the stable isotope-labeled internal standard has nearly identical chemical and physical properties to the unlabeled drug, it accounts for any variability during sample preparation and analysis, leading to highly accurate and precise quantification. caymanchem.com The rate of disappearance of the parent drug is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict the drug's persistence in the body.

Table 1: Representative Setup for an In Vitro Metabolic Stability Assay

| Component | Purpose | Typical Concentration |

|---|---|---|

| Liver Microsomes | Source of metabolic enzymes (e.g., Cytochrome P450s) | 0.5 - 1.0 mg/mL |

| Trelagliptin | The drug candidate being tested | 1 µM |

| This compound | Stable isotope-labeled internal standard for quantification | 1 µM |

| NADPH | Essential cofactor to initiate enzymatic reactions | 1 mM |

| Phosphate (B84403) Buffer | Maintains physiological pH | 100 mM, pH 7.4 |

A significant challenge in drug metabolism studies is distinguishing true drug metabolites from the thousands of endogenous compounds present in biological samples. The use of a 1:1 mixture of unlabeled Trelagliptin and this compound as the substrate in in vitro incubations provides an elegant solution to this problem. nih.gov

Any metabolic transformation (e.g., oxidation, hydroxylation, glucuronidation) that occurs on the Trelagliptin molecule will also occur on this compound. Since this compound has a mass that is approximately 4 Daltons higher than Trelagliptin (one +1 from ¹³C and three +1 from deuterium), any metabolite formed will appear in the mass spectrum as a distinct doublet of peaks separated by 4 m/z units. caymanchem.com This unique "isotope cluster signature" is a definitive marker of a drug-related compound, allowing for its rapid and confident identification. This strategy significantly simplifies data analysis by filtering out all non-doublet signals, focusing the investigation solely on potential metabolites. researchgate.net

Table 2: Expected Mass Signatures for Potential Trelagliptin Metabolites

| Metabolic Reaction | Mass Change | Expected m/z of Unlabeled Metabolite | Expected m/z of Labeled Metabolite | m/z Separation |

|---|---|---|---|---|

| Parent Drug | N/A | 358.2 | 362.2 | 4.0 |

| Oxidation | +16 | 374.2 | 378.2 | 4.0 |

| Hydroxylation | +16 | 374.2 | 378.2 | 4.0 |

| N-dealkylation | -14 | 344.2 | 348.2 | 4.0 |

| Glucuronidation | +176 | 534.2 | 538.2 | 4.0 |

Note: m/z values are hypothetical and depend on the exact molecular formula and charge state.

Pharmacokinetic Investigations of Trelagliptin in Preclinical Models Facilitated by this compound

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies in animal models are vital for understanding how a drug will behave in humans. This compound is an indispensable tool in these investigations, primarily serving as the internal standard for bioanalysis. caymanchem.com

To understand the disposition and clearance of Trelagliptin, the unlabeled drug is administered to animal models such as rats or dogs. youtube.com Blood, urine, and feces are then collected at predetermined time intervals. The concentration of Trelagliptin in these samples is measured to construct a plasma concentration-time profile. From this profile, critical PK parameters are calculated, including:

Cmax: The maximum observed concentration in plasma.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Accurate determination of these parameters relies on the precise quantification of Trelagliptin in the biological samples, a task for which this compound is ideally suited as an internal standard in the analytical method. caymanchem.combue.edu.eg

Table 3: Key Pharmacokinetic Parameters Determined Using Isotope-Labeled Standards

| Parameter | Description | Importance in Preclinical Research |

|---|---|---|

| Cmax | Maximum plasma concentration | Indicates rate of absorption and potential for acute effects. |

| Tmax | Time to reach Cmax | Provides information on the speed of drug absorption. |

| AUC | Total drug exposure | Key parameter for assessing overall bioavailability and efficacy. |

| Clearance (CL) | Rate of drug elimination | Helps predict dosing frequency and potential for drug accumulation. |

| Half-life (t½) | Time for plasma concentration to reduce by half | Determines the duration of drug action and dosing interval. |

The quantitative analysis of Trelagliptin and its metabolites in complex biological matrices like plasma or tissue homogenates is performed using validated bioanalytical methods, most commonly LC-MS/MS. bue.edu.egresearchgate.net this compound is the gold standard internal standard for these assays. caymanchem.com

During sample processing, which involves steps like protein precipitation or liquid-liquid extraction, some of the analyte may be lost. Furthermore, when the sample is injected into the mass spectrometer, the ionization efficiency can fluctuate, a phenomenon known as the matrix effect. By adding a known amount of this compound to every sample at the beginning of the workflow, it experiences the same processing losses and matrix effects as the unlabeled Trelagliptin. The final measurement is a ratio of the analytical response of Trelagliptin to the response of this compound. This ratioing corrects for procedural variations, ensuring the high accuracy, precision, and robustness of the results, which is a regulatory requirement for drug development. researchgate.netnih.gov

Mechanistic Studies of Trelagliptin Action through Stable Isotope Labeling

Beyond its use in PK and metabolism studies, stable isotope labeling is a sophisticated tool for probing the mechanism of action of a drug. While this compound is used to trace the drug itself, other stable isotope tracers, such as ¹³C-labeled glucose or glutamine, can be used to trace the impact of the drug on cellular metabolic pathways. nih.govnih.gov

Research has shown that Trelagliptin may have effects beyond DPP-4 inhibition, including the activation of the AMPK/ACC signaling pathway, which is a central regulator of cellular energy metabolism. nih.gov To investigate this mechanistically, a stable isotope tracing experiment could be designed. For example, osteoblastic cells could be cultured in the presence or absence of Trelagliptin. The cells would then be supplied with uniformly labeled [U-¹³C]-glucose. After a set period, the cells are harvested, and the metabolites are extracted and analyzed by mass spectrometry. mdpi.comnih.gov

By tracking the incorporation of the ¹³C label from glucose into downstream metabolites of glycolysis, the pentose (B10789219) phosphate pathway, and the TCA cycle, researchers can quantify the metabolic flux through these pathways. mdpi.com A significant change in the labeling patterns of metabolites like citrate, malate, or key amino acids in the Trelagliptin-treated cells compared to controls would provide direct evidence of the drug's impact on central carbon metabolism, linking its primary target engagement to broader cellular reprogramming. nih.govnih.gov

Investigation of Enzyme-Substrate Interactions (e.g., DPP-4) through Isotope Effects

The interaction between a drug and its target enzyme is a cornerstone of its pharmacological action. For trelagliptin, the target is DPP-4, an enzyme it potently and selectively inhibits. nih.gov The use of isotopically labeled compounds like this compound can theoretically be employed to probe the intricacies of this binding.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its heavier isotopes. nih.govnih.gov In the context of enzyme-substrate interactions, a significant KIE can provide evidence for the involvement of a particular bond cleavage or formation in the rate-determining step of the binding process or catalytic cycle.

Hypothetical Research Data on Trelagliptin-DPP-4 Binding Kinetics

| Compound | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Binding Affinity (K_D) (nM) |

| Trelagliptin | 1.2 x 10⁶ | 4.8 x 10⁻⁴ | 0.4 |

| This compound | 1.1 x 10⁶ | 5.0 x 10⁻⁴ | 0.45 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Exploring Potential Kinetic Isotope Effects in Trelagliptin Biotransformation

The metabolic fate of a drug is a critical aspect of its preclinical and clinical profile. Biotransformation, primarily mediated by enzymes such as the cytochrome P450 (CYP) superfamily, can be influenced by isotopic labeling. The deuterium (B1214612) kinetic isotope effect (DKIE) is particularly relevant, as the cleavage of a carbon-deuterium (C-D) bond is typically slower than that of a carbon-hydrogen (C-H) bond due to the higher bond energy of the former.

This compound, with its deuterium-labeled methyl group, is an ideal tool to investigate the role of this specific molecular position in the drug's metabolism. If the oxidation of the methyl group is a significant metabolic pathway, a pronounced KIE would be expected. This would manifest as a slower rate of metabolism for this compound compared to its non-labeled counterpart.

Such studies are typically conducted using in vitro systems like liver microsomes or hepatocytes, or in vivo in animal models. The rate of disappearance of the parent compound and the rate of formation of its metabolites are quantified over time.

Hypothetical Research Data on Trelagliptin Biotransformation in Human Liver Microsomes

| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolite Formation Rate (pmol/min/mg protein) |

| Trelagliptin | 45 | 15.4 | 2.5 |

| This compound | 68 | 10.2 | 1.1 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Emerging Research Applications and Future Perspectives of Trelagliptin 13c D3

Integration of Trelagliptin-13C-d3 in Quantitative Metabolomics and Proteomics Research

The primary and most established application of this compound is as an internal standard for the precise quantification of Trelagliptin (B1683223) in complex biological matrices. sapphire-usa.com In quantitative metabolomics, which involves the comprehensive measurement of all metabolites in a biological system, accuracy is paramount. When analyzing samples from preclinical or clinical studies, the presence of numerous endogenous and exogenous compounds can interfere with the analytical signal of the drug being studied.

The use of a stable isotope-labeled internal standard like this compound mitigates these challenges. musechem.com Because it shares identical chemical and physical properties with the unlabeled (or "light") Trelagliptin, it co-elutes during liquid chromatography (LC) and co-ionizes during mass spectrometry (MS). However, due to its slightly higher mass, it produces a distinct signal that can be separately detected by the mass spectrometer. musechem.com By adding a known amount of this compound to each sample, researchers can calculate the exact concentration of the unlabeled drug by comparing the signal intensities of the two forms. This ratiometric approach corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and reproducible data crucial for pharmacokinetic (PK) studies. musechem.comadesisinc.com

While its role in proteomics is less direct, the accurate quantification of a drug is essential when correlating its concentration with changes in protein expression or post-translational modifications. By providing reliable drug concentration data, this compound supports studies aiming to understand how Trelagliptin affects protein networks downstream of DPP-4 inhibition.

Table 1: Application of this compound in Quantitative Analysis

| Analytical Application | Role of this compound | Technique Used | Outcome |

| Pharmacokinetic (PK) Studies | Internal Standard for Quantification | LC-MS/MS | Accurate measurement of Trelagliptin absorption, distribution, metabolism, and excretion (ADME). musechem.com |

| Metabolite Identification | Tracer and Standard | High-Resolution MS | Helps distinguish parent drug from metabolites and enables quantification of metabolic pathways. adesisinc.com |

| Bioequivalence Studies | Internal Standard | LC-MS/MS | Precise comparison of different formulations of Trelagliptin. |

| Therapeutic Drug Monitoring | Calibrator/Internal Standard | LC-MS/MS | Ensures drug levels are within the therapeutic window in personalized medicine contexts. nih.gov |

Role in Toxicogenomics Studies Linking Metabolite Formation to Cellular Responses in Preclinical Models

Toxicogenomics is an advanced field of toxicology that combines genomic analysis with toxicology to investigate the interaction between genes and toxic substances. Stable isotope-labeled compounds are highly suited for studies investigating the mechanisms of drug toxicity. nih.gov By using this compound, researchers can meticulously trace the metabolic fate of Trelagliptin in preclinical models, such as cell cultures or laboratory animals.

The process involves administering the labeled compound and subsequently analyzing tissues and biofluids to identify and quantify its metabolites. Because the isotope label is stable, it remains on the molecule as it is processed by metabolic enzymes. The unique mass signature of the labeled metabolites allows for their unambiguous detection against the complex background of endogenous molecules. adesisinc.com

Once these specific metabolites are identified, their formation can be correlated with changes in gene expression within the cells or tissues. For example, if a particular metabolite is found to accumulate in the liver, researchers can perform transcriptomic analysis (e.g., RNA-sequencing) on liver tissue to see which genes are upregulated or downregulated. This can reveal cellular pathways that are activated or suppressed in response to the metabolite, such as stress response pathways, inflammatory signaling, or apoptosis. This approach provides a direct mechanistic link between the biotransformation of a drug and its potential toxicity, a critical step in preclinical safety assessment. nih.gov

Table 2: Illustrative Workflow for a this compound Toxicogenomics Study

| Phase | Description | Role of this compound |

| 1. Dosing | Preclinical models (e.g., rodents, cell lines) are treated with this compound. | Serves as the traceable parent compound. |

| 2. Metabolite Profiling | Biological samples (plasma, urine, tissue) are collected and analyzed using LC-MS to identify and quantify labeled metabolites. | The stable isotope label allows for clear detection and differentiation of drug-derived metabolites. |

| 3. Genomic Analysis | RNA is extracted from target tissues and analyzed for changes in gene expression (e.g., via microarray or RNA-seq). | Provides the "genomic" data corresponding to the metabolite exposure. |

| 4. Data Integration | Metabolite concentrations are statistically correlated with gene expression changes to identify pathways affected by specific metabolites. | Enables linking the formation of a specific metabolite to a cellular response. |

Development of Novel Analytical Probes Based on this compound for Target Engagement Studies

Target engagement studies are designed to confirm that a drug is binding to its intended molecular target within a living system. nih.gov While this compound is not itself a probe for visualizing target engagement, it is an essential tool in the analytical workflows that measure it.

One common method for assessing target engagement is a competitive binding assay. nih.gov In this approach, a specialized probe—often a version of the drug tagged with a reporter molecule like biotin (B1667282) or a fluorophore—is used. When this probe is added to cell lysates or tissues, it binds to the target (DPP-4). If the cells were pre-treated with unlabeled Trelagliptin, the drug will occupy the binding sites, preventing the probe from binding. The amount of bound probe is then measured, providing an indirect measure of target engagement by the drug.

The role of this compound in this process is to accurately quantify the concentration of the unlabeled Trelagliptin in the samples being assayed. This is critical for generating dose-response curves that correlate drug concentration with the degree of target engagement. Without precise quantification, it would be impossible to determine the drug concentration required to achieve a certain level of target occupancy (e.g., the EC50).

Furthermore, the Trelagliptin scaffold could be used to develop novel probes. For instance, a version could be synthesized with a photoreactive group for photoaffinity labeling or a clickable handle for bioorthogonal chemistry. In the development and validation of such new probes, this compound would again serve as the indispensable standard for all quantitative MS-based measurements.

Future Directions in Stable Isotope Labeled Compound Research Relevant to Trelagliptin Derivatives

The field of stable isotope labeling is rapidly advancing, with several future directions holding relevance for Trelagliptin and other DPP-4 inhibitors. adesisinc.com One major trend is the development of more efficient and environmentally friendly synthesis methods. adesisinc.com Techniques like late-stage functionalization, which allows for the introduction of isotopes into a complex molecule at a later step in the synthesis, and flow chemistry are making the production of labeled compounds faster and more cost-effective. musechem.comadesisinc.com

Another promising area is the development of non-invasive assays for measuring enzyme activity in vivo. For example, research has been conducted on a ¹³C-stable isotope breath test to measure DPP-4 activity. nih.govnih.gov In this type of test, a ¹³C-labeled substrate for DPP-4 is administered. When the enzyme cleaves the substrate, ¹³CO₂ is released, which can be detected in the patient's breath. The rate of ¹³CO₂ exhalation provides a real-time measure of the enzyme's functional activity. This could be used to assess the efficacy of DPP-4 inhibitors like Trelagliptin in individual patients, paving the way for more personalized medicine. nih.govnih.gov

Finally, the increasing sophistication of analytical instruments continues to expand the applications of SIL compounds. Advanced mass spectrometry can now provide not only quantitative data but also structural information and insights into the dynamics of metabolic networks, all of which rely on high-quality labeled standards like this compound.

Table 3: Future Research Directions for Stable Isotope Labeled Trelagliptin Derivatives

| Research Area | Description | Relevance to Trelagliptin Derivatives |

| Advanced Synthesis | Use of flow chemistry and late-stage functionalization to create labeled compounds more efficiently. musechem.comadesisinc.com | Could lead to novel Trelagliptin derivatives labeled with different isotopes (e.g., ¹⁵N, ¹⁸O) for multi-dimensional studies. |

| Non-Invasive Diagnostics | Development of breath tests using ¹³C-labeled substrates to measure in vivo DPP-4 enzyme activity. nih.govnih.gov | Would allow for real-time functional assessment of Trelagliptin's inhibitory effect in patients. |

| Target Occupancy Imaging | Creation of Trelagliptin analogs labeled with positron-emitting isotopes (e.g., ¹¹C, ¹⁸F) for PET imaging. | Would enable direct visualization and quantification of DPP-4 engagement in the brain and peripheral organs. |

| Microdosing Studies | Use of highly sensitive accelerator mass spectrometry (AMS) with ¹⁴C-labeled Trelagliptin to study human ADME with very low doses. | Provides early human pharmacokinetic data while minimizing systemic exposure. musechem.com |

Q & A

Basic: What experimental methodologies are critical for synthesizing and characterizing Trelagliptin-<sup>13</sup>C-d3?

Answer:

Synthesis of isotopically labeled Trelagliptin requires precise isotopic incorporation (e.g., <sup>13</sup>C and deuterium) into the parent compound. Key steps include:

- Isotopic labeling validation : Use nuclear magnetic resonance (NMR) spectroscopy to confirm <sup>13</sup>C placement and mass spectrometry (MS) to verify deuterium incorporation .

- Purity assessment : Employ high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem MS detection to ensure isotopic purity >98% and rule out unlabeled contaminants .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols in the main text or supplementary materials, ensuring reproducibility .

Basic: How can researchers validate the stability of Trelagliptin-<sup>13</sup>C-d3 in pharmacokinetic studies?

Answer:

Stability validation involves:

- Forced degradation studies : Expose the compound to heat, light, and varying pH levels, then quantify degradation products via LC-MS/MS .

- Long-term storage testing : Monitor isotopic integrity under recommended storage conditions (-20°C) using stability-indicating assays over 6–12 months .

- Cross-validation : Compare degradation profiles with unlabeled Trelagliptin to identify isotope-specific instability patterns .

Advanced: How should researchers design experiments to address conflicting data on Trelagliptin-<sup>13</sup>C-d3’s DPP-4 inhibition efficacy?

Answer:

Contradictions in IC50 values (e.g., reported 4 nM vs. higher values in some studies) require:

- Standardized assay conditions : Use consistent DPP-4 enzyme sources (human recombinant vs. tissue-derived), buffer pH (7.4), and substrate concentrations to minimize variability .

- Control experiments : Include unlabeled Trelagliptin as a reference to isolate isotopic effects on enzyme binding .

- Statistical rigor : Apply multivariate regression to assess whether isotopic labeling introduces steric or kinetic interference .

Advanced: What strategies mitigate batch-to-batch variability in Trelagliptin-<sup>13</sup>C-d3 synthesis for longitudinal studies?

Answer:

Batch variability arises from isotopic scrambling or incomplete deuterium exchange. Mitigation steps include:

- Process optimization : Use kinetic isotope effect (KIE) studies to refine reaction temperatures and catalysts for deuterium incorporation .

- Quality control (QC) protocols : Implement real-time MS monitoring during synthesis and establish acceptance criteria (e.g., isotopic enrichment ≥95%) .

- Inter-laboratory validation : Share batches with independent labs for cross-verification of analytical data .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo metabolic data for Trelagliptin-<sup>13</sup>C-d3?

Answer:

Discrepancies often stem from differences in metabolic enzyme activity (e.g., cytochrome P450 isoforms). Methodological solutions:

- In vitro-in vivo correlation (IVIVC) : Use hepatocyte or microsomal assays to predict in vivo clearance rates, adjusting for species-specific metabolism .

- Isotopic tracing : Track <sup>13</sup>C-labeled metabolites in plasma via LC-HRMS to distinguish parent compound degradation from active metabolite formation .

- Compartmental modeling : Apply pharmacokinetic models (e.g., non-linear mixed-effects) to reconcile data across study designs .

Basic: What analytical techniques are essential for quantifying Trelagliptin-<sup>13</sup>C-d3 in biological matrices?

Answer:

- Sample preparation : Use protein precipitation or solid-phase extraction to isolate the compound from plasma/tissue homogenates .

- Quantification : Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOQ ≤1 ng/mL) and specificity against endogenous interferents .

- Internal standards : Include deuterated analogs (e.g., Trelagliptin-d6) to correct for matrix effects .

Advanced: How should researchers address potential isotopic effects on Trelagliptin-<sup>13</sup>C-d3’s pharmacodynamic properties?

Answer:

Isotopic effects (e.g., altered hydrogen bonding due to deuterium) may influence target binding. Mitigation strategies:

- Molecular dynamics (MD) simulations : Compare labeled vs. unlabeled compound interactions with DPP-4’s active site .

- Binding assays : Conduct surface plasmon resonance (SPR) to measure dissociation constants (KD) under physiological conditions .

- In vivo efficacy testing : Validate glucose-lowering effects in diabetic rodent models, comparing labeled and unlabeled compounds .

Basic: What ethical and reporting standards apply to studies using Trelagliptin-<sup>13</sup>C-d3?

Answer:

- Ethical compliance : Adhere to institutional guidelines for animal/human studies, including dose justification and toxicity reporting .

- Data transparency : Report synthetic routes, QC data, and raw analytical results in supplementary materials to meet journal reproducibility criteria (e.g., Reviews in Analytical Chemistry) .

- Citation practices : Reference primary literature for DPP-4 assay protocols and isotopic labeling methods to avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.